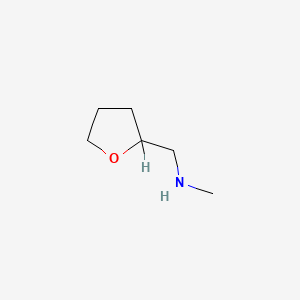

Methyl(oxolan-2-ylmethyl)amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76040. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-(oxolan-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-7-5-6-3-2-4-8-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJUDVVHGQMPPEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001281770 | |

| Record name | Tetrahydro-N-methyl-2-furanmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001281770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2439-57-8 | |

| Record name | Tetrahydro-N-methyl-2-furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2439-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Tetrahydrofurfuryl)-N-methylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002439578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2439-57-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76040 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrahydro-N-methyl-2-furanmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001281770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(tetrahydrofurfuryl)-N-methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.695 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl(oxolan-2-ylmethyl)amine (CAS Number 2439-57-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl(oxolan-2-ylmethyl)amine, also known as N-methyltetrahydrofurfurylamine, is a versatile heterocyclic amine that serves as a valuable building block in organic synthesis. Its unique structural features, combining a tetrahydrofuran ring with a secondary amine, make it a key intermediate in the development of novel compounds, particularly within the pharmaceutical and material science sectors. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in medicinal chemistry.

Chemical and Physical Properties

This compound is a liquid at room temperature with the following properties:

| Property | Value | Reference |

| CAS Number | 2439-57-8 | [1] |

| Molecular Formula | C₆H₁₃NO | [1] |

| Molecular Weight | 115.17 g/mol | [1] |

| Boiling Point | 154.9 °C at 760 mmHg | LookChem |

Synthesis and Experimental Protocols

While specific, detailed industrial synthesis protocols for this compound are often proprietary, a common laboratory-scale synthesis involves the reductive amination of tetrahydrofurfural with methylamine. This reaction proceeds via the formation of an intermediate imine, which is then reduced to the final secondary amine product.

General Experimental Protocol: Reductive Amination

Materials:

-

Tetrahydrofurfural

-

Methylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

-

Reducing agent (e.g., sodium borohydride (NaBH₄), sodium triacetoxyborohydride (STAB))

-

Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)

-

Glacial acetic acid (optional, as a catalyst)

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve tetrahydrofurfural in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add a solution of methylamine to the flask. If using a salt form of methylamine, a base may be required to liberate the free amine.

-

If desired, a catalytic amount of glacial acetic acid can be added to facilitate imine formation.

-

Stir the reaction mixture at room temperature for a designated period (typically 1-2 hours) to allow for the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath.

-

Slowly add the reducing agent (e.g., sodium borohydride) portion-wise to the stirred solution. The addition should be controlled to manage any effervescence.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature until completion (monitoring by TLC or GC-MS is recommended).

-

Work-up: Quench the reaction by the slow addition of water or a dilute acid solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by distillation or column chromatography to yield pure this compound.

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

Expected Spectroscopic Features:

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the methyl protons, the methylene protons adjacent to the nitrogen, the methine proton of the tetrahydrofuran ring, and the methylene protons of the tetrahydrofuran ring. |

| ¹³C NMR | Resonances for the methyl carbon, the methylene carbon adjacent to the nitrogen, and the carbons of the tetrahydrofuran ring. |

| Mass Spec. | The molecular ion peak (M⁺) and characteristic fragmentation patterns resulting from the loss of alkyl and amine fragments. |

| IR Spec. | N-H stretching vibrations for the secondary amine, C-H stretching for the alkyl groups, and C-O-C stretching for the ether linkage in the tetrahydrofuran ring. |

Applications in Drug Discovery and Development

This compound is a key building block in the synthesis of various pharmaceutical compounds. The tetrahydrofuran moiety can influence the pharmacokinetic properties of a drug molecule, such as its solubility and metabolic stability, while the secondary amine provides a reactive handle for further chemical modifications.

While specific drug candidates synthesized from this compound are often proprietary, its structural motif is found in molecules targeting a range of biological pathways. For instance, derivatives of this amine could be explored for their potential to interact with G-protein coupled receptors (GPCRs) or ion channels, which are important targets in the central nervous system (CNS) and cardiovascular disease.

Hypothetical Signaling Pathway Involvement:

The following diagram illustrates a hypothetical scenario where a drug molecule derived from this compound acts as an antagonist to a G-protein coupled receptor (GPCR), a common mechanism of action for many drugs.

Caption: Hypothetical antagonism of a GPCR signaling pathway.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the field of drug discovery. Its straightforward synthesis and the reactive handles it possesses make it an attractive starting material for the creation of diverse molecular libraries. Further exploration of its derivatives is likely to yield novel compounds with interesting biological activities, contributing to the development of new therapeutic agents. Researchers and drug development professionals are encouraged to consider the utility of this building block in their synthetic strategies.

References

In-Depth Technical Guide to the Physical Properties of Methyl(oxolan-2-ylmethyl)amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Methyl(oxolan-2-ylmethyl)amine (also known as N-methyltetrahydrofurfurylamine). The information is presented in a structured format to facilitate easy access and comparison by researchers, scientists, and professionals in the field of drug development. This document includes tabulated quantitative data, detailed experimental protocols for the determination of key physical properties, and visualizations of relevant chemical processes.

Core Physical Properties

This compound is a secondary amine with the chemical formula C₆H₁₃NO.[1] It is a derivative of tetrahydrofuran, a common organic solvent. A summary of its key physical properties is provided in the tables below.

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 2439-57-8 | [1] |

| Molecular Formula | C₆H₁₃NO | [1] |

| Molecular Weight | 115.17 g/mol | [1] |

| Predicted pKa | 9.69 ± 0.10 | [2] |

Table 2: Thermal and Physical State Properties

| Property | Value | Conditions | Source |

| Boiling Point | 154.9 °C | at 760 mmHg | [3] |

| 155-156 °C | [2] | ||

| Melting Point | Data not available | ||

| Density | 0.928 g/cm³ | at 21.5 °C | [2] |

| Vapor Pressure | 3.11 mmHg | at 25 °C | [3] |

| Refractive Index | Data not available |

Table 3: Solubility

| Solvent | Solubility | Source |

| Water | Data not available | |

| Organic Solvents | Data not available |

Experimental Protocols

This section details the methodologies for determining the key physical properties of liquid amines like this compound.

Determination of Boiling Point (Micro-Reflux Method)

This method is suitable for determining the boiling point of a small sample of a liquid.

Apparatus:

-

Small test tube

-

Thermometer (-10 to 200 °C)

-

Heating block or oil bath

-

Magnetic stirrer and stir bar

-

Clamps and stand

Procedure:

-

Place approximately 0.5 mL of the liquid sample into the small test tube and add a small magnetic stir bar.

-

Clamp the test tube in the heating block or suspend it in the oil bath.

-

Position the thermometer bulb approximately 1 cm above the surface of the liquid.

-

Begin gentle stirring and heating.

-

Observe the formation of a reflux ring (condensing vapor) on the inner wall of the test tube.

-

Adjust the heating so that the reflux ring is stable at the level of the thermometer bulb.

-

The stable temperature reading on the thermometer is the boiling point of the liquid.

Determination of Density (Vibrating Tube Densimeter)

A vibrating tube densimeter provides a precise measurement of liquid density.

Apparatus:

-

Vibrating tube densimeter (e.g., Anton Paar DMA series)

-

Syringe for sample injection

-

Deionized water and a suitable solvent (e.g., dry air or nitrogen) for calibration

Procedure:

-

Calibrate the densimeter according to the manufacturer's instructions using deionized water and a second standard of known density (often dry air).

-

Inject the this compound sample into the measurement cell using a syringe, ensuring no air bubbles are present.

-

Allow the temperature of the cell to stabilize to the desired measurement temperature (e.g., 21.5 °C).

-

The instrument measures the oscillation period of the U-tube containing the sample and calculates the density.

-

Record the density value displayed by the instrument.

-

Clean the cell thoroughly with appropriate solvents after the measurement.

Synthesis and Characterization Workflows

The following diagrams illustrate a common synthesis route and a standard characterization workflow for this compound.

Synthesis Workflow: Reductive Amination

A prevalent method for the synthesis of secondary amines like this compound is the reductive amination of an aldehyde. In this case, tetrahydrofurfural is reacted with methylamine in the presence of a reducing agent.

Caption: Synthesis of this compound via reductive amination.

Characterization Workflow

Following synthesis and purification, the identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Caption: Standard characterization workflow for this compound.

This technical guide serves as a foundational resource for professionals working with this compound. The compiled data and outlined protocols are intended to support further research and development activities. As new experimental data becomes available, this guide will be updated to reflect the most current understanding of the physical properties of this compound.

References

An In-depth Technical Guide to Methyl(oxolan-2-ylmethyl)amine: Structure, Isomerism, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of Methyl(oxolan-2-ylmethyl)amine, a heterocyclic amine of interest in synthetic chemistry and drug discovery. The document outlines its chemical structure, explores its isomeric forms, presents a framework for the physical and chemical data relevant to its study, and discusses potential synthetic methodologies.

Core Compound: Structural Formula and Properties

This compound, also known as N-methyl-1-(tetrahydrofuran-2-yl)methanamine, is a secondary amine featuring a tetrahydrofuran (oxolane) ring. The core structure consists of a methyl group and a tetrahydrofuran ring connected via a methylene bridge to a central nitrogen atom.

Molecular Formula: C6H13NO[1][2] Molecular Weight: 115.17 g/mol [1][2] CAS Number: 2439-57-8[1][2]

The structural formula is as follows:

(Where C4H7O represents the oxolan-2-yl group)

The key structural features include a chiral center at the C2 position of the oxolane ring, a flexible side chain, and a secondary amine group which can act as a hydrogen bond donor and acceptor. These characteristics make it a valuable scaffold for medicinal chemistry.

Isomerism of this compound

The molecular formula C6H13NO allows for a variety of isomers, which can be broadly categorized into stereoisomers and constitutional isomers. Understanding these isomeric forms is critical for synthesis, purification, and biological evaluation.

Stereoisomers

Due to the presence of a single stereocenter at the carbon atom in the 2-position of the oxolane ring, this compound exists as a pair of enantiomers:

-

(R)-Methyl(oxolan-2-ylmethyl)amine

-

(S)-Methyl(oxolan-2-ylmethyl)amine

These enantiomers possess identical physical properties in a non-chiral environment (e.g., boiling point, density) but will rotate plane-polarized light in opposite directions. Their interaction with other chiral molecules, such as biological receptors or enzymes, can differ significantly, leading to distinct pharmacological profiles.

Constitutional Isomers

Constitutional isomers have the same molecular formula but different atomic connectivity. For C6H13NO, these can be subdivided into positional isomers and functional group isomers.

-

Positional Isomers: These isomers differ in the position of the substituent on the oxolane ring or the arrangement of atoms in the side chain.

-

Ring Substitution: The methylaminomethyl group can be attached to the C3 position of the oxolane ring, yielding Methyl(oxolan-3-ylmethyl)amine .

-

N-Alkylation Isomers: The alkyl groups attached to the nitrogen can be rearranged. For example, Ethyl(oxolan-2-yl)amine .

-

-

Functional Group Isomers: While maintaining the C6H13NO formula, the atoms can be arranged to form different functional groups. Examples include acyclic amino alcohols or cyclic ethers with different ring sizes.

Data Presentation: Physicochemical Properties

| Property | Parameter | (R)-Isomer | (S)-Isomer | Racemic Mixture |

| Physical Properties | Boiling Point (°C at 1 atm) | Data not available | Data not available | Data not available |

| Density (g/cm³) | Data not available | Data not available | Data not available | |

| Refractive Index (n_D) | Data not available | Data not available | Data not available | |

| Spectroscopic Data | ¹H NMR | Expected peaks: ~2.3 (s, 3H, N-CH₃), ~2.5-2.8 (m, 2H, N-CH₂), ~3.6-3.9 (m, 3H, O-CH₂, O-CH), ~1.5-2.0 (m, 4H, ring-CH₂) | Identical to (R)-Isomer | Identical to pure enantiomers |

| ¹³C NMR | Expected signals in aliphatic region | Identical to (R)-Isomer | Identical to pure enantiomers | |

| Mass Spectrum (m/z) | Expected [M]+ at 115.17 | Identical to (R)-Isomer | Identical to pure enantiomers | |

| Chirality | Specific Rotation [α]_D | Opposite sign to (S)-Isomer | Opposite sign to (R)-Isomer | 0 |

Experimental Protocols: Synthetic Approaches

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, its structure suggests that it can be synthesized via established organic chemistry reactions. A plausible and common approach is reductive amination.

Proposed Synthetic Protocol: Reductive Amination

This two-step, one-pot procedure involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced in situ to the target amine.

Materials:

-

Tetrahydrofuran-2-carbaldehyde

-

Methylamine (solution in THF or ethanol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

-

Acetic acid (catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of Tetrahydrofuran-2-carbaldehyde (1.0 eq.) in DCM, add a solution of methylamine (1.1 eq.).

-

Add a catalytic amount of acetic acid (0.1 eq.) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Cool the reaction mixture in an ice bath. Add the reducing agent, sodium triacetoxyborohydride (1.5 eq.), portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Separate the organic layer. Extract the aqueous layer with DCM (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by distillation to yield pure this compound.

Visualization of Isomeric Relationships

The following diagram illustrates the structural relationship between this compound and its primary isomers.

Caption: Isomeric classification of this compound.

References

Spectroscopic Profile of Methyl(oxolan-2-ylmethyl)amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound Methyl(oxolan-2-ylmethyl)amine. Due to the limited availability of direct experimental spectra in public databases, this document presents a predictive analysis based on the known spectroscopic behavior of its constituent functional groups: the oxolane (tetrahydrofuran) ring and the N-methylaminomethyl group. This guide also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this and structurally similar compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of NMR, IR, and MS, and by analogy with structurally related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| N-H | 1.0 - 2.5 | Broad Singlet (br s) | - |

| N-CH₃ | 2.3 - 2.5 | Singlet (s) | - |

| -CH₂-N | 2.5 - 2.8 | Multiplet (m) | |

| -CH-O | 3.9 - 4.2 | Multiplet (m) | |

| -O-CH₂- | 3.6 - 3.9 | Multiplet (m) | |

| Ring -CH₂- | 1.5 - 2.0 | Multiplet (m) | |

| Ring -CH₂- | 1.8 - 2.2 | Multiplet (m) |

Predicted solvent: CDCl₃. Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| N-CH₃ | 35 - 40 |

| -CH₂-N | 55 - 60 |

| -CH-O | 75 - 80 |

| -O-CH₂- | 67 - 72 |

| Ring -CH₂- | 25 - 30 |

| Ring -CH₂- | 28 - 33 |

Predicted solvent: CDCl₃. Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Table 3: Predicted Infrared (IR) Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Secondary Amine) | 3300 - 3500 | Weak to Medium, Broad |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |

| N-H Bend | 1550 - 1650 | Medium |

| C-O-C Stretch (Ether) | 1050 - 1150 | Strong |

| C-N Stretch (Aliphatic Amine) | 1020 - 1250 | Medium |

Sample state: Neat liquid film.

Table 4: Predicted Mass Spectrometry (MS) Fragmentation

| m/z | Proposed Fragment Ion | Notes |

| 115 | [C₆H₁₃NO]⁺• | Molecular Ion (M⁺•) |

| 114 | [M-H]⁺ | Loss of a hydrogen atom |

| 100 | [M-CH₃]⁺ | Loss of a methyl radical |

| 85 | [C₅H₉O]⁺ | Alpha-cleavage, loss of CH₂NHCH₃ |

| 71 | [C₄H₇O]⁺ | Fragmentation of the tetrahydrofuran ring |

| 44 | [CH₃NHCH₂]⁺ | Alpha-cleavage, loss of the tetrahydrofuryl radical |

Ionization method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the chemical structure.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum using a standard pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum and pick the peaks in both spectra.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands corresponding to the functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, dissolve the sample in a volatile solvent like dichloromethane or methanol.

-

Instrumentation: Utilize a mass spectrometer capable of electron ionization (EI), such as a quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition:

-

Use a standard electron ionization energy of 70 eV.[1]

-

Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 30 to 200 amu.

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺•), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Propose fragmentation pathways consistent with the observed peaks. The presence of an odd number of nitrogen atoms will result in an odd-numbered molecular weight, according to the nitrogen rule.[2]

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small organic molecule like this compound.

References

A Theoretical Conformational Analysis of Methyl(oxolan-2-ylmethyl)amine: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional structure of a molecule is paramount in determining its biological activity and physicochemical properties. For flexible molecules such as Methyl(oxolan-2-ylmethyl)amine, a comprehensive understanding of its conformational landscape is essential for applications in drug design and development. This technical guide provides a framework for the theoretical conformational analysis of this compound. In the absence of specific experimental data for this molecule, this paper outlines a robust computational methodology based on established principles of quantum chemistry. It details a workflow for identifying stable conformers, calculating their relative energies, and characterizing the key geometric parameters that define the molecule's shape. This guide serves as a blueprint for researchers seeking to perform similar analyses on flexible small molecules of pharmaceutical interest.

Introduction

This compound is a small organic molecule featuring a saturated five-membered oxolane (tetrahydrofuran) ring linked to a methylamine side chain. The inherent flexibility of this molecule, arising from several rotatable single bonds, gives rise to a complex potential energy surface populated by numerous conformational isomers (conformers). The relative populations of these conformers at physiological temperatures can significantly influence the molecule's interaction with biological targets, such as enzymes and receptors. Therefore, a detailed conformational analysis is a critical step in understanding its structure-activity relationship (SAR).

Conformational analysis is the study of the energetics and geometries of different spatial arrangements of a molecule.[1][2] For flexible molecules, this involves identifying low-energy conformers and the energy barriers that separate them. Computational chemistry provides a powerful toolkit for this purpose, enabling the exploration of a molecule's conformational space and the precise calculation of the properties of its various conformers.[3][4]

This whitepaper presents a hypothetical, yet methodologically rigorous, approach to the theoretical conformational analysis of this compound. We will define the key structural degrees of freedom, outline a state-of-the-art computational protocol, and present illustrative data in a structured format.

Structural Features and Degrees of Freedom

The primary sources of conformational flexibility in this compound are the rotations around three key single bonds, as depicted in Figure 1. The puckering of the oxolane ring also contributes to the conformational diversity.

-

τ1 (Cα-Cβ): Rotation around the bond connecting the oxolane ring to the side chain.

-

τ2 (Cβ-N): Rotation around the bond between the methylene group and the nitrogen atom.

-

τ3 (N-Cγ): Rotation around the bond between the nitrogen atom and the methyl group.

The interplay of these rotations, combined with the puckering of the five-membered ring, defines the overall shape of the molecule. The stability of each conformer is determined by a delicate balance of several factors, including:

-

Torsional Strain: Arises from the eclipsing of bonds on adjacent atoms. Staggered conformations are generally lower in energy.[1][2]

-

Steric Hindrance: Repulsive interactions that occur when non-bonded atoms or groups are forced into close proximity.[1]

-

Intramolecular Hydrogen Bonding: Potential attractive interaction between the amine hydrogen and the oxygen atom of the oxolane ring, which could stabilize certain conformations.

Figure 1. Key rotatable bonds in this compound.

Computational Methodology

A multi-step computational protocol is proposed to ensure a thorough exploration of the conformational space and accurate calculation of relative energies.[5][6]

Initial Conformer Generation

A systematic or stochastic search of the conformational space is the initial step.[7]

-

Method: A mixed systematic and stochastic search approach is recommended. The key dihedral angles (τ1, τ2, and τ3) would be systematically rotated in increments (e.g., 30°). For each resulting structure, a stochastic (e.g., Monte Carlo) search can be applied to explore the ring puckering and finer local minima.

-

Force Field: A molecular mechanics force field (e.g., MMFF94) is employed for the initial energy minimization of the generated structures.[8] This step quickly eliminates high-energy and sterically forbidden conformations.

-

Software: Open-source tools like RDKit or commercial packages such as MOE (Molecular Operating Environment) or Schrödinger's MacroModel can be used for this stage.[9]

Quantum Mechanical Optimization and Energy Refinement

The low-energy conformers identified from the molecular mechanics search are then subjected to more accurate quantum mechanical calculations.

-

Basis Set: A Pople-style split-valence basis set, such as 6-31G(d), is a suitable starting point for geometry optimization. For more accurate final energy calculations, a larger basis set, like 6-311+G(d,p), is recommended.[3][11]

-

Solvation Model: To simulate a biological environment, the effect of a solvent (e.g., water) should be included. An implicit solvation model, such as the Polarizable Continuum Model (PCM), is computationally efficient and generally effective.[3]

-

Software: Gaussian, ORCA, or Psi4 are standard quantum chemistry packages for these calculations.[5]

Thermochemical Analysis

For each optimized conformer, a frequency calculation is performed at the same level of theory as the optimization. This serves two purposes:

-

Verification of Minima: The absence of imaginary frequencies confirms that the structure is a true energy minimum.

-

Thermodynamic Properties: The vibrational frequencies are used to calculate the zero-point vibrational energy (ZPVE), thermal corrections, and Gibbs free energy at a given temperature (e.g., 298.15 K). The relative Gibbs free energies provide the most accurate picture of the relative stabilities of the conformers.

The overall workflow is depicted in Figure 2.

Figure 2. Computational workflow for conformational analysis.

Illustrative Data Presentation

Following the proposed methodology, a set of low-energy conformers would be identified. The quantitative results of such an analysis should be presented in a clear, tabular format to facilitate comparison. The following tables are hypothetical and for illustrative purposes only .

Table 1: Hypothetical Relative Energies of Stable Conformers

| Conformer ID | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

| Conf-1 | 0.00 | 0.00 | 65.1 |

| Conf-2 | 0.52 | 0.65 | 24.7 |

| Conf-3 | 1.15 | 1.30 | 8.2 |

| Conf-4 | 2.50 | 2.65 | 1.9 |

| Conf-5 | 3.10 | 3.25 | 0.1 |

Table 2: Hypothetical Key Dihedral Angles for Stable Conformers (in degrees)

| Conformer ID | τ1 (Cα-Cβ) | τ2 (Cβ-N) | τ3 (N-Cγ) | Potential Intramolecular H-Bond (N-H···O) |

| Conf-1 | 178.5 | 65.2 | 180.0 | Yes |

| Conf-2 | -68.9 | 175.8 | -70.1 | No |

| Conf-3 | 179.1 | -63.8 | 179.5 | No |

| Conf-4 | 70.3 | 68.4 | 178.8 | No |

| Conf-5 | -65.5 | -66.1 | -69.2 | No |

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the conformational analysis of this compound. While the presented quantitative data is illustrative, the detailed computational protocol provides a robust and scientifically sound approach for researchers to follow. By systematically exploring the conformational space and employing accurate quantum mechanical methods, it is possible to generate a detailed understanding of the three-dimensional structural preferences of flexible molecules. This knowledge is invaluable for rational drug design, aiding in the prediction of molecular properties and the optimization of ligand-receptor interactions. The principles and workflows described herein are broadly applicable to the conformational analysis of other small, flexible molecules of interest to the pharmaceutical and chemical sciences.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 3. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

- 4. DFT Meets Wave-Function Methods for Accurate Structures and Rotational Constants of Histidine, Tryptophan, and Proline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conformer Generation – Computational Chemistry | ETH Zurich [riniker.ethz.ch]

- 8. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scm.com [scm.com]

- 10. Accelerating AI-Powered Chemistry and Materials Science Simulations with NVIDIA ALCHEMI Toolkit-Ops | NVIDIA Technical Blog [developer.nvidia.com]

- 11. researchgate.net [researchgate.net]

Navigating the Acquisition and Application of Methyl(oxolan-2-ylmethyl)amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability, suppliers, and key synthetic considerations for Methyl(oxolan-2-ylmethyl)amine (also known as N-Methyltetrahydrofurfurylamine), a versatile building block in organic synthesis and medicinal chemistry. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical research fields.

Commercial Availability and Suppliers

This compound (CAS No. 2439-57-8) is readily available from a variety of commercial chemical suppliers. The compound is typically offered in various purities, with 95% or higher being common for research and development purposes. Below is a summary of representative suppliers and their offerings. Please note that prices and availability are subject to change and should be confirmed directly with the suppliers.

| Supplier | Product Name | Purity | Package Size | Price (USD) |

| AK Scientific | Methyl[(2S)-oxolan-2-ylmethyl]amine | N/A | N/A | N/A |

| Santa Cruz Biotechnology | This compound | N/A | N/A | N/A |

| TRC | N-Methyl-1-(tetrahydrofuran-2-yl)methanamine | N/A | 100mg | $45.00 |

| Matrix Scientific | This compound | 95%+ | 2.5g | $505.00 |

| ChemBridge Corporation | N-methyl-1-(tetrahydrofuran-2-yl)methanamine | 95% | 10g | $596.00 |

| American Custom Chemicals Corp. | This compound | 95.00% | 1g, 2.5g, 5g | $867.10 - $1590.46 |

| Sigma-Aldrich | N-methyl-1-(tetrahydrofuran-2-yl)methanamine | N/A | 250mg, 1g, 5g, 10g | $110.40 - $1201.20 |

Physicochemical Properties

| Property | Value |

| CAS Number | 2439-57-8 |

| Molecular Formula | C6H13NO |

| Molecular Weight | 115.17 g/mol |

| Boiling Point | 155-156 °C |

| Density | 0.928 g/cm³ at 21.5 °C |

| pKa | 9.69 ± 0.10 (Predicted) |

| Appearance | Colorless to pale yellow liquid |

Synthesis and Experimental Protocols

While a specific, detailed, step-by-step experimental protocol for the synthesis of this compound from a peer-reviewed journal article could not be definitively located in the conducted search, the most probable and widely utilized synthetic route is the reductive amination of tetrahydrofurfural with methylamine . This method is a standard and efficient way to form secondary amines.

A general procedure for this type of transformation is outlined below. Researchers should optimize the specific reaction conditions, such as catalyst, solvent, temperature, and pressure, for their particular needs.

General Experimental Protocol: Reductive Amination

Materials:

-

Tetrahydrofurfural

-

Methylamine (as a solution in a suitable solvent like ethanol or THF, or as a gas)

-

Reducing agent (e.g., sodium borohydride (NaBH₄), sodium triacetoxyborohydride (STAB), or catalytic hydrogenation with H₂ over a metal catalyst like Pd/C, PtO₂, or Raney Nickel)

-

Anhydrous solvent (e.g., methanol, ethanol, dichloromethane, or 1,2-dichloroethane)

-

Acid catalyst (optional, e.g., acetic acid, to facilitate imine formation)

Procedure:

-

Imine Formation:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve tetrahydrofurfural in the chosen anhydrous solvent.

-

Add a solution of methylamine (typically 1.0 to 1.5 equivalents) to the flask. If using methylamine gas, it can be bubbled through the solution.

-

If an acid catalyst is used, it is added at this stage.

-

The mixture is stirred at room temperature for a period of 1 to 4 hours to allow for the formation of the intermediate imine. The progress of the reaction can be monitored by techniques such as TLC or GC-MS.

-

-

Reduction:

-

Using a chemical reducing agent (e.g., NaBH₄): Cool the reaction mixture in an ice bath. Slowly add the reducing agent in portions. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete.

-

Using catalytic hydrogenation: Transfer the solution containing the imine to a hydrogenation vessel. Add the hydrogenation catalyst (e.g., 5-10 mol% Pd/C). The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (from balloon pressure to higher pressures, depending on the apparatus) until the uptake of hydrogen ceases.

-

-

Work-up and Purification:

-

For chemical reduction: Quench the reaction by the slow addition of water or a dilute acid. Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

For catalytic hydrogenation: Filter the reaction mixture through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound.

-

Visualizing the Workflow and Synthesis

To aid in the practical application of this information, the following diagrams, generated using the DOT language, illustrate the procurement workflow and a generalized synthetic pathway.

Caption: Procurement workflow for this compound.

Caption: Generalized synthesis of this compound.

This technical guide provides a foundational understanding for sourcing and considering the synthesis of this compound. For specific applications, further literature review and experimental optimization are recommended.

Methyl(oxolan-2-ylmethyl)amine: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not replace a formal risk assessment or the information provided in a Safety Data Sheet (SDS). Always consult the most current SDS for Methyl(oxolan-2-ylmethyl)amine before handling this chemical and adhere to all institutional and regulatory safety protocols.

Introduction

This compound, a substituted tetrahydrofuran derivative, is a chemical intermediate utilized in research and development, particularly within the pharmaceutical and drug development sectors. Its structural motif is of interest in the synthesis of novel compounds. This guide provides a comprehensive overview of the known safety, handling, and toxicological information for this compound, based on available data. It is crucial to note that detailed toxicological studies for this compound are limited, and therefore, it should be handled with the utmost caution, treating it as a potentially hazardous substance.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its irritant properties.

GHS Classification

The following table summarizes the GHS classification for this compound.[1]

| Hazard Class | Category |

| Skin irritation | 2 |

| Serious eye irritation | 2A |

| Specific target organ toxicity – single exposure (Respiratory system) | 3 |

Hazard Statements and Precautionary Measures

The hazard statements and precautionary measures are derived from the GHS classification and provide a quick reference for the potential dangers and the necessary precautions.

Signal Word: Warning[1]

Hazard Statements (H-Statements): [1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (P-Statements): A comprehensive list of precautionary statements is provided in the table below.[1]

| Category | P-Statement | Description |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER or doctor if you feel unwell. | |

| P321 | Specific treatment (see supplemental first aid instructions on this label). | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |

| P362 | Take off contaminated clothing and wash before reuse. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicological Information

Detailed quantitative toxicological data for this compound, such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values, are not currently available in the public domain. The toxicological information is primarily based on its irritant properties as identified in the GHS classification.

Routes of Exposure: Inhalation, eye contact, skin contact, ingestion.[1]

Symptoms of Exposure:

-

Skin Contact: May result in inflammation characterized by itching, scaling, reddening, blistering, pain, or dryness.[1]

-

Eye Contact: May result in redness, pain, or severe eye damage.[1]

-

Inhalation: May cause irritation of the lungs and respiratory system.[1]

-

Ingestion: Ingestion may cause gastrointestinal irritation, nausea, vomiting and diarrhea.

Carcinogenicity: This substance is not classified as a carcinogen by the International Agency for Research on Cancer (IARC) or the National Toxicology Program (NTP).[1]

Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure to this compound.

Safe Handling Workflow

The following diagram illustrates a recommended workflow for the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:[1]

-

Eye/Face Protection: Chemical safety goggles and/or a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: Use in a well-ventilated area such as a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Storage Conditions

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[1] The storage area should be locked.[1]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

First Aid Measures

The following table outlines the recommended first aid measures in case of exposure.[1]

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid. |

| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Obtain medical aid immediately. |

| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately. |

| Ingestion | Do NOT induce vomiting without medical advice. Rinse mouth with water. Never administer anything by mouth to an unconscious person. Obtain medical aid immediately. |

Spill and Leak Response

The following diagram outlines the logical steps to take in the event of a spill.

In the event of a spill, ensure adequate ventilation and remove all sources of ignition.[1] Prevent the spill from entering drains or waterways.[1] Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including carbon oxides and nitrogen oxides.[1]

-

Protective Equipment: Firefighters should wear a NIOSH-approved self-contained breathing apparatus (SCBA) and full protective gear.[1]

Disposal Considerations

Dispose of this compound and its container in accordance with local, state, and federal regulations.[1] Do not allow the product to enter drains or waterways.[1]

Conclusion

References

Fundamental Reactivity of the Secondary Amine in Methyl(oxolan-2-ylmethyl)amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl(oxolan-2-ylmethyl)amine, a secondary amine featuring both a methyl group and a tetrahydrofurfuryl moiety, presents a unique combination of steric and electronic properties that dictate its chemical behavior. The core of its reactivity lies in the lone pair of electrons on the nitrogen atom, which imparts both nucleophilic and basic characteristics. This technical guide provides an in-depth analysis of the fundamental reactivity of the secondary amine in this compound, offering insights into its nucleophilicity, basicity, and participation in key organic transformations. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Core Reactivity Principles: Nucleophilicity and Basicity

The reactivity of the secondary amine in this compound is primarily governed by the availability of the nitrogen's lone pair of electrons.[1][2][3] This lone pair allows the amine to act as a Lewis base, donating electron density to electrophiles, and as a Brønsted-Lowry base, accepting a proton.

Basicity

Nucleophilicity

The nitrogen lone pair also makes this compound a potent nucleophile, enabling it to attack electron-deficient centers.[1][2][3] Generally, secondary amines are more nucleophilic than primary amines due to the inductive effect of the additional alkyl group.[10] However, the steric hindrance presented by the methyl and the somewhat bulky tetrahydrofurfuryl groups can influence its reactivity towards sterically demanding electrophiles.[10]

Key Reactions of the Secondary Amine

The nucleophilic nature of this compound allows it to participate in a variety of important chemical transformations, including acylation, alkylation, and reductive amination.

Acylation

Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide.[11][12] This reaction is typically rapid and exothermic. The secondary amine readily attacks the electrophilic carbonyl carbon of the acylating agent. A base, such as pyridine or triethylamine, is often added to neutralize the acidic byproduct (e.g., HCl) formed during the reaction.[13]

Logical Relationship: Acylation of a Secondary Amine

Caption: General workflow for the acylation of a secondary amine.

Alkylation

Alkylation of this compound with an alkyl halide leads to the formation of a tertiary amine.[14] This reaction proceeds via a nucleophilic substitution (S_N2) mechanism, where the amine's lone pair attacks the electrophilic carbon of the alkyl halide.[2][3] A significant challenge in the alkylation of secondary amines is the potential for over-alkylation, where the resulting tertiary amine, which is also nucleophilic, can react further with the alkyl halide to form a quaternary ammonium salt.[14][15] Careful control of stoichiometry and reaction conditions is crucial to favor the formation of the desired tertiary amine.[16]

Experimental Workflow: Alkylation of a Secondary Amine

Caption: A typical experimental workflow for the alkylation of a secondary amine.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and can be used to synthesize tertiary amines from secondary amines and carbonyl compounds (aldehydes or ketones).[17][18] The reaction proceeds in two steps: the initial formation of an iminium ion, followed by its reduction.[17] A key advantage of this method is that it avoids the over-alkylation issues associated with direct alkylation.[17] Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride.[17]

Signaling Pathway: Reductive Amination Mechanism

Caption: The two-step mechanism of reductive amination involving a secondary amine.

Quantitative Data Summary

| Property | Value | Source |

| Predicted pKa (Conjugate Acid) | 9.69 ± 0.10 | [4] |

| Boiling Point | 154.9 °C at 760 mmHg | [4] |

| Density | 0.912 g/cm³ | [4] |

| LogP | 0.77570 | [4] |

Experimental Protocols

General Protocol for Acylation of this compound

-

Dissolution: Dissolve this compound (1.0 eq) and a suitable base, such as pyridine (1.1 eq) or triethylamine, in an anhydrous aprotic solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).[13]

-

Cooling: Cool the solution to 0 °C in an ice bath.[13]

-

Addition of Acylating Agent: Add the acylating agent (e.g., acetyl chloride, 1.05 eq) dropwise to the stirred solution.[13]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting amine is consumed.[13]

-

Work-up: Upon completion, wash the reaction mixture sequentially with a dilute acid (e.g., 1M HCl), a dilute base (e.g., saturated NaHCO₃), and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude amide product by column chromatography or recrystallization, if necessary.

General Protocol for Alkylation of this compound

-

Reaction Setup: Combine this compound (1.0 eq), an excess of a mild base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), and a suitable solvent (e.g., acetonitrile or DMF) in a round-bottom flask.

-

Addition of Alkylating Agent: Add the alkyl halide (1.0-1.2 eq) to the mixture.

-

Heating: Heat the reaction mixture to an appropriate temperature (e.g., reflux) and stir until the reaction is complete, as determined by TLC or GC analysis.[19]

-

Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic base.

-

Extraction: Dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Washing and Drying: Wash the combined organic extracts with brine, dry over an anhydrous drying agent, and filter.

-

Concentration and Purification: Remove the solvent in vacuo and purify the resulting tertiary amine by column chromatography or distillation.

General Protocol for Reductive Amination with this compound

-

Formation of Iminium Ion: Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a suitable solvent such as dichloromethane (DCE) or tetrahydrofuran (THF).[17] A catalytic amount of acetic acid can be added to facilitate iminium ion formation.[17]

-

Addition of Reducing Agent: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the stirred solution at room temperature.[17]

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.

-

Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Separate the layers and extract the aqueous layer with the organic solvent used for the reaction.

-

Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude tertiary amine product by column chromatography.

Conclusion

This compound is a versatile secondary amine whose reactivity is characterized by the nucleophilic and basic nature of its nitrogen atom. Its participation in fundamental organic reactions such as acylation, alkylation, and reductive amination makes it a valuable building block in organic synthesis. A thorough understanding of its reactivity, guided by the principles and protocols outlined in this guide, is essential for its effective utilization in the development of novel chemical entities and pharmaceutical agents. While the provided quantitative data is based on predictions, and the experimental protocols are generalized for secondary amines, they offer a solid foundation for initiating research and development involving this compound. Further experimental validation is recommended to establish the specific reactivity parameters of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound|lookchem [lookchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. quora.com [quora.com]

- 8. sarthaks.com [sarthaks.com]

- 9. testbook.com [testbook.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. acylation of amines [entrancechemistry.blogspot.com]

- 12. researchgate.net [researchgate.net]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. Amine Reactivity [www2.chemistry.msu.edu]

- 15. studymind.co.uk [studymind.co.uk]

- 16. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 19. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to the Solubility of Methyl(oxolan-2-ylmethyl)amine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl(oxolan-2-ylmethyl)amine. Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes a strong theoretical framework for predicting solubility, alongside detailed experimental protocols for its empirical determination. This guide is designed to empower researchers to effectively utilize this compound in a variety of chemical and pharmaceutical applications.

Introduction to this compound

This compound, also known as N-Methyltetrahydrofurfurylamine, is a heterocyclic amine with the chemical formula C₆H₁₃NO. Its structure, featuring a polar tetrahydrofuran ring and a secondary amine group, dictates its solubility behavior. Understanding its solubility in various organic solvents is crucial for its application in synthesis, formulation, and other research and development activities.

Predicted Solubility Profile

The principle of "like dissolves like" is the foundation for predicting the solubility of a compound. The molecular structure of this compound contains both polar (the amine and ether functional groups) and non-polar (the aliphatic backbone) regions. This amphiphilic nature suggests a broad solubility range across different types of organic solvents.

Generally, amines are soluble in organic solvents.[1] More specifically, aliphatic amines exhibit significant solubility in polar organic solvents.[2] The presence of the nitrogen atom with its lone pair of electrons allows for hydrogen bonding with protic solvents and dipole-dipole interactions with other polar solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol, Isopropanol | High | The amine group can act as a hydrogen bond acceptor, and the N-H bond can act as a hydrogen bond donor, leading to strong interactions with protic solvents. |

| Aprotic Polar | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole interactions between the polar functional groups of the solute and solvent are expected to lead to good solubility. |

| Non-polar | Hexane, Toluene, Diethyl Ether | Medium to Low | The non-polar alkyl chain and the cyclic ether portion will have favorable van der Waals interactions with non-polar solvents. However, the polar amine group may limit solubility compared to highly polar solvents. Solubility is likely to be higher in moderately non-polar solvents like diethyl ether due to the presence of the ether linkage. |

| Halogenated | Dichloromethane, Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds, including amines, due to their polarity and ability to form weak hydrogen bonds. |

Factors Influencing Solubility

The solubility of this compound is a multifactorial property. The following diagram illustrates the key chemical and physical factors that govern its dissolution in a given solvent.

Caption: Key factors influencing the solubility of an organic amine.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is essential. The following outlines a common method for determining the solubility of a solid or liquid amine in an organic solvent.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow any undissolved material to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed for a set duration (e.g., 10-15 minutes).

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette to avoid precipitation.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask.

-

Dilute the filtered sample with a known volume of the solvent to a concentration within the analytical range of the chosen analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC or GC method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution from the measured concentration of the diluted sample and the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

The following diagram illustrates the workflow for this experimental protocol.

Caption: A typical workflow for determining the solubility of a compound.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is scarce, a strong qualitative prediction can be made based on its molecular structure. It is expected to be highly soluble in polar organic solvents and moderately soluble in non-polar organic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust framework for their determination. This information is critical for researchers and professionals in drug development and chemical synthesis to effectively handle and utilize this compound.

References

The Emerging Potential of the Methyl(oxolan-2-ylmethyl)amine Scaffold in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that can serve as a foundation for the development of new therapeutics is a central theme in medicinal chemistry. The methyl(oxolan-2-ylmethyl)amine moiety, a substituted tetrahydrofurfurylamine, represents a promising yet underexplored scaffold. While direct research on this specific compound is limited, the broader class of tetrahydrofurfurylamine derivatives has demonstrated significant potential across various therapeutic areas. This technical guide will delve into the potential applications of the this compound scaffold by examining the synthesis, biological activities, and structure-activity relationships of its close analogs.

The Tetrahydrofurfurylamine Core: A Privileged Structure

The tetrahydrofuran ring, a five-membered saturated oxygen-containing heterocycle, is a common motif in a multitude of biologically active compounds.[1] Its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding, make it an attractive component in drug design. The incorporation of a methylaminomethyl group at the 2-position introduces a key functional handle for further chemical modification, allowing for the exploration of a diverse chemical space and the fine-tuning of pharmacological activity.

Derivatives of the parent compound, tetrahydrofurfurylamine, have been investigated for a range of biological activities, highlighting the versatility of this scaffold.

Synthesis of this compound Derivatives

The synthesis of N-substituted derivatives of tetrahydrofuran-2-ylmethylamine provides a blueprint for the potential derivatization of this compound. A general synthetic approach involves the reaction of the parent amine with various electrophiles to introduce diverse substituents.

A representative synthetic scheme for creating a library of derivatives is outlined below. This workflow illustrates a common strategy in medicinal chemistry to generate analogs for biological screening.

Caption: Synthetic workflow for generating a library of this compound derivatives.

Potential Therapeutic Applications

Based on the biological evaluation of analogous tetrahydrofurfurylamine derivatives, the this compound scaffold holds potential for development in several key therapeutic areas.

| Therapeutic Area | Target/Activity | Compound Class | Reference |

| Neuroscience | Muscarinic Receptor Agonism | Muscarine Analogs | [1] |

| Antidepressant Activity | Substituted Tetrahydrofurfurylamines | [2] | |

| Infectious Diseases | Antibacterial | N-substituted Tetrahydrofuran-2-ylmethylamine derivatives | [3] |

| HIV Protease Inhibition | Tetrahydrofuran-containing scaffolds | [4] |

Table 1: Summary of Potential Therapeutic Applications of the Tetrahydrofurfurylamine Scaffold.

The data suggests that modifications to the amine functionality and the tetrahydrofuran ring can lead to compounds with diverse pharmacological profiles. For instance, the synthesis of muscarine analogs, which are structurally related to tetrahydrofurfurylamines, points to the potential for developing agents targeting the cholinergic system.[1] Furthermore, early studies on substituted tetrahydrofurfurylamines have indicated potential for antidepressant applications.[2]

In the realm of infectious diseases, N-substituted derivatives of tetrahydrofuran-2-ylmethylamine have shown moderate inhibitory activity against various bacterial strains.[3] The tetrahydrofuran motif is also a key component of several potent HIV protease inhibitors, underscoring its utility in the design of antiviral agents.[4]

Experimental Protocols

To facilitate further research into the potential of the this compound scaffold, detailed experimental protocols for the synthesis and biological evaluation of related compounds are crucial.

General Synthesis of N-Substituted-N-(tetrahydrofuran-2-ylmethyl)anilines

A general procedure for the synthesis of N-substituted derivatives can be adapted from the literature. For example, the synthesis of N-substituted-N-(tetrahydrofuran-2-ylmethyl)-4-chlorobenzenesulfonamide derivatives has been reported.[3] A similar approach could be employed for the synthesis of a variety of analogs of this compound.

Protocol:

-

To a solution of this compound in a suitable polar aprotic solvent (e.g., DMF), add an equimolar amount of a base (e.g., sodium hydride) at 0 °C.

-

Stir the mixture for 30 minutes to facilitate the formation of the corresponding anion.

-

Add the desired alkyl or aryl halide (1.1 equivalents) to the reaction mixture.

-

Allow the reaction to proceed at room temperature or with gentle heating until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-substituted derivative.

Antibacterial Activity Screening

The evaluation of antibacterial activity can be performed using standard methods such as the broth microdilution method to determine the minimum inhibitory concentration (MIC).

Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in Mueller-Hinton broth.

-

Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

-

Include positive (bacteria with no compound) and negative (broth only) controls.

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Drug Discovery Workflow

The exploration of the this compound scaffold for drug discovery would follow a standard preclinical workflow. The following diagram illustrates the key stages, from initial library synthesis to lead optimization.

Caption: A typical drug discovery workflow starting from a selected scaffold.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Although direct biological data for this specific molecule is scarce, the documented activities of its close analogs in the tetrahydrofurfurylamine class provide a strong rationale for its further investigation. Future research should focus on the synthesis and screening of a diverse library of this compound derivatives against a wide range of biological targets. Detailed structure-activity relationship studies will be crucial in identifying key structural features that govern potency and selectivity, ultimately paving the way for the development of new and effective medicines.

References

An In-depth Technical Guide to the Synthesis of Methyl(oxolan-2-ylmethyl)amine: History, Methodology, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract